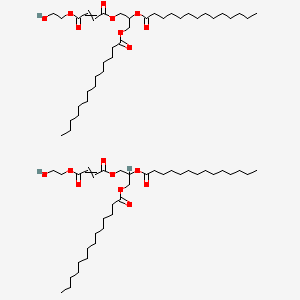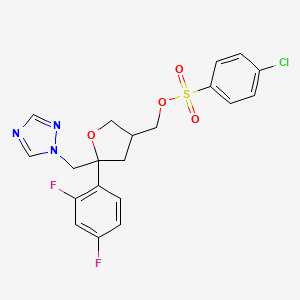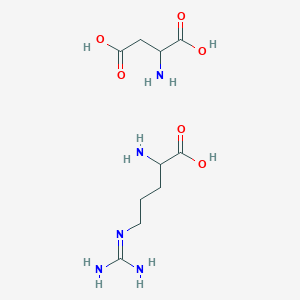![molecular formula C16H18O9 B15285288 7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one](/img/structure/B15285288.png)
7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnolioside is a naturally occurring compound isolated from the plant Angelica gigas Nakai, belonging to the Umbelliferae family . It is known for its significant neuroprotective activities against glutamate-induced toxicity and exhibits moderate antibacterial activity against Staphylococcus aureus . Additionally, Magnolioside has shown notable growth inhibitory activity against chloroquine-sensitive strains of Plasmodium falciparum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnolioside can be synthesized through various chemical reactions involving coumarins and glycosides. One common method involves the isolation of Magnolioside from Angelica gigas Nakai using antiplasmodial activity-guided fractionation . The compound is then purified and characterized using techniques such as HPLC and NMR .
Industrial Production Methods: Industrial production of Magnolioside typically involves large-scale extraction from plant sources. The process includes solvent extraction, purification, and crystallization to obtain high-purity Magnolioside . The compound is then formulated into various research-grade products for scientific use .
Analyse Chemischer Reaktionen
Types of Reactions: Magnolioside undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Magnolioside, each with unique bioactive properties .
Wissenschaftliche Forschungsanwendungen
Magnolioside has a wide range of scientific research applications, including:
Chemistry: Magnolioside is used as a starting material for the synthesis of various bioactive compounds.
Biology: In biological research, Magnolioside is studied for its neuroprotective and antibacterial properties.
Medicine: Magnolioside has potential therapeutic applications in the treatment of neurodegenerative diseases and bacterial infections.
Industry: Magnolioside is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Magnolioside exerts its effects through several molecular targets and pathways:
Neuroprotection: Magnolioside protects neurons from glutamate-induced toxicity by modulating glutamate receptors and inhibiting excitotoxicity.
Antibacterial Activity: Magnolioside inhibits the growth of Staphylococcus aureus by disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways.
Antiplasmodial Activity: Magnolioside inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic processes and inhibiting its replication.
Vergleich Mit ähnlichen Verbindungen
Magnolioside is unique among similar compounds due to its diverse bioactivities and structural features. Some similar compounds include:
Marmesinin: Another coumarin derivative with antiplasmodial activity.
Nodakenin: A coumarin glycoside with neuroprotective properties.
Skimmin: A coumarin glycoside with antibacterial activity.
Apiosylskimmin: A coumarin glycoside with antiplasmodial activity.
Compared to these compounds, Magnolioside exhibits a broader range of bioactivities, making it a valuable compound for various scientific research applications .
Eigenschaften
IUPAC Name |
7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-22-9-5-8-7(2-3-12(18)23-8)4-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVLTNIRYDCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC(=O)OC2=C1)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R,6S)-4-[(2,2-dimethylpropanoyl)oxy]-5-acetamido-3-hydroxy-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B15285209.png)
![2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15285220.png)
![22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B15285227.png)

![[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate](/img/structure/B15285241.png)
![[2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15285243.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea](/img/structure/B15285258.png)
![4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B15285259.png)


![N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B15285272.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid](/img/structure/B15285282.png)
